
L-765314
Descripción general
Descripción
L-765,314 es un compuesto químico conocido por su función como antagonista potente y selectivo del subtipo de receptor adrenérgico alfa-1B . Este compuesto se ha utilizado principalmente para investigar el papel de los receptores adrenérgicos alfa-1B en la regulación de la presión arterial . Además, se ha estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos hiperpigmentarios mediante la regulación de la actividad de la tirosinasa .
Aplicaciones Científicas De Investigación
Drug Development
1-Piperazinecarboxylic acid derivatives are crucial in the pharmaceutical industry for developing new drugs. The compound serves as a key intermediate in synthesizing various therapeutic agents due to its ability to form complex molecular structures. Its chiral nature enhances its specificity and efficacy in biological systems.
Antipruritic Agents
Recent studies highlight the potential of this compound as an antipruritic agent. It has been identified as a candidate for developing treatments targeting PACAP receptor antagonists, which are involved in itch signaling pathways. This application could lead to novel therapies for conditions characterized by chronic itching .
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of 1-Piperazinecarboxylic acid can be synthesized to create anticancer agents. For instance, compounds incorporating the quinazoline structure have shown promising results in inhibiting cancer cell proliferation in vitro. The synthesis process involves multiple steps where the piperazine ring is modified to enhance biological activity.
Case Study 2: Cardiovascular Applications
Another area of exploration involves the use of this compound in developing cardiovascular drugs. Quinazoline derivatives have been studied for their antihypertensive properties, particularly in modulating alpha-adrenergic receptors. The structural modifications provided by the piperazine moiety contribute to improved pharmacokinetic profiles and increased potency .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Drug Development | Intermediate for synthesizing new drugs | Essential for creating biologically active molecules |
Antipruritic Agents | Potential use in treating chronic itch | Identified as a PACAP receptor antagonist candidate |
Anticancer Agents | Synthesis of compounds targeting cancer cell proliferation | Demonstrated efficacy in vitro against cancer cells |
Cardiovascular Applications | Development of antihypertensive medications | Improved potency and pharmacokinetics observed |
Mecanismo De Acción
L-765,314 ejerce sus efectos antagonizando selectivamente el subtipo de receptor adrenérgico alfa-1B . Este receptor participa en la regulación de la presión arterial y el tono vascular. Al bloquear el receptor, L-765,314 inhibe los efectos vasoconstrictores de la noradrenalina y la fenilefrina, lo que lleva a la vasodilatación y la reducción de la presión arterial . Además, se ha demostrado que L-765,314 regula a la baja la actividad de la tirosinasa mediante la inhibición de la proteína quinasa C, lo que da como resultado una reducción de la producción de melanina .
Análisis Bioquímico
Biochemical Properties
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the alpha-1B adrenergic receptor, where it acts as an antagonist . This interaction inhibits the receptor’s activity, leading to a decrease in vasoconstriction and blood pressure regulation . Additionally, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate has been shown to downregulate tyrosinase activity via inhibition of protein kinase C, which affects melanin production in melanocytes .
Cellular Effects
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, this compound suppresses melanin production by downregulating tyrosinase activity without altering melanogenic gene expression . This effect is achieved through the inhibition of protein kinase C, which plays a crucial role in the regulation of tyrosinase activity . Furthermore, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate has been used to study the regulation of blood pressure by blocking the alpha-1B adrenergic receptor .
Molecular Mechanism
The molecular mechanism of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an antagonist of the alpha-1B adrenergic receptor, this compound binds to the receptor and inhibits its activity, preventing the receptor from mediating vasoconstriction and blood pressure regulation . Additionally, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate inhibits protein kinase C, leading to a decrease in tyrosinase activity and melanin production in melanocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate have been observed to change over time. The compound has shown stability in various experimental conditions, with its effects on tyrosinase activity and melanin production being dose-dependent and sustained over time . Long-term studies have indicated that phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate does not exhibit cytotoxicity in melanocytes, making it a potential candidate for therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate vary with different dosages. Studies have shown that the compound effectively reduces melanin production in a dose-dependent manner without causing cytotoxicity . Additionally, the compound’s ability to block the alpha-1B adrenergic receptor has been demonstrated in various animal models, with higher doses leading to more significant reductions in blood pressure . At very high doses, potential adverse effects such as hypotension and bradycardia may occur .
Metabolic Pathways
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of protein kinase C affects the metabolic flux of melanin production in melanocytes . Additionally, its role as an alpha-1B adrenergic receptor antagonist influences the metabolic pathways related to blood pressure regulation .
Transport and Distribution
The transport and distribution of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate within cells and tissues involve various transporters and binding proteins. The compound’s selective binding to the alpha-1B adrenergic receptor ensures its localization to specific tissues involved in blood pressure regulation . In melanocytes, the compound’s interaction with protein kinase C and tyrosinase affects its distribution and accumulation within the cells .
Subcellular Localization
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate exhibits specific subcellular localization, which influences its activity and function. In melanocytes, the compound’s inhibition of protein kinase C and tyrosinase activity suggests its localization to the cytoplasm and melanosomes, where melanin synthesis occurs . Additionally, its binding to the alpha-1B adrenergic receptor indicates its presence in the plasma membrane of cells involved in blood pressure regulation .
Métodos De Preparación
La síntesis de L-765,314 implica varios pasos. La ruta sintética clave incluye la formación de bencilo (2S)-4-(4-amino-6,7-dimetoxiquinazolin-2-il)-2-(terc-butilcarbamoil)piperazina-1-carboxilato . Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y reactivos como el isocianato de terc-butilo y el cloroformato de bencilo. Los métodos de producción industrial para L-765,314 no están ampliamente documentados, pero la síntesis generalmente sigue procedimientos de laboratorio similares con una ampliación de los volúmenes de reacción y la optimización de las condiciones de reacción para obtener mayores rendimientos.
Análisis De Reacciones Químicas
L-765,314 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de L-765,314 puede resultar en la formación de derivados de quinazolina, mientras que la reducción puede producir derivados de piperazina.
Comparación Con Compuestos Similares
L-765,314 es único en su alta selectividad para el subtipo de receptor adrenérgico alfa-1B . Compuestos similares incluyen:
Prazosina: Un antagonista del receptor adrenérgico alfa-1 utilizado para tratar la hipertensión y la hiperplasia prostática benigna.
Terazosin: Otro antagonista del receptor adrenérgico alfa-1 con aplicaciones similares a la prazosina.
Doxazosin: También un antagonista del receptor adrenérgico alfa-1 utilizado para fines terapéuticos similares.
En comparación con estos compuestos, L-765,314 es más selectivo para el subtipo alfa-1B, lo que lo convierte en una herramienta valiosa para estudiar la función específica de este receptor en varios procesos fisiológicos .
Actividad Biológica
1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)- (CAS Number: 189349-50-6) is a complex organic compound with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the context of pain management and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C27H34N6O5. It contains a piperazine ring and a quinazoline moiety, which are critical for its biological activity. The presence of methoxy groups and a phenylmethyl ester further enhances its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C27H34N6O5 |
CAS Number | 189349-50-6 |
Molecular Weight | 478.59 g/mol |
Solubility | Soluble in organic solvents |
The compound exhibits its biological effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids like anandamide. By inhibiting FAAH, the compound increases the levels of these endogenous lipids, which are involved in pain modulation and inflammation .
Pharmacological Effects
- Analgesic Properties : Studies have shown that compounds similar to 1-piperazinecarboxylic acid can significantly reduce pain in various animal models. For instance:
- Anti-inflammatory Effects : The inhibition of FAAH leads to increased levels of anandamide, which has anti-inflammatory properties. This suggests that the compound could be beneficial in treating inflammatory conditions .
- Neuroprotective Effects : There is emerging evidence that FAAH inhibitors may offer neuroprotective benefits by modulating neuroinflammation and promoting neuronal survival .
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Notably:
- Selectivity : The compound has been shown to be highly selective for FAAH-1 over FAAH-2, which may reduce potential side effects associated with broader enzyme inhibition .
- Toxicity Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further long-term studies are warranted to fully assess its safety .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A clinical trial evaluated a related FAAH inhibitor for chronic pain management in patients with fibromyalgia. Results indicated significant reductions in pain scores compared to placebo .
- Another study investigated the use of FAAH inhibitors in patients with anxiety disorders, showing promising results in reducing anxiety symptoms through enhanced endocannabinoid signaling .
Propiedades
IUPAC Name |
benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O5/c1-27(2,3)31-24(34)20-15-32(11-12-33(20)26(35)38-16-17-9-7-6-8-10-17)25-29-19-14-22(37-5)21(36-4)13-18(19)23(28)30-25/h6-10,13-14,20H,11-12,15-16H2,1-5H3,(H,31,34)(H2,28,29,30)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWOIDCAGBKOQL-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028767 | |
Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189349-50-6 | |
Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-765314 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR7JLF2GBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.